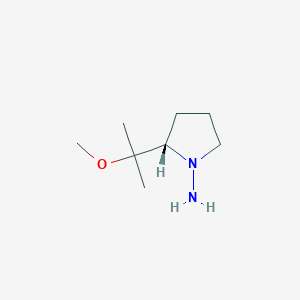

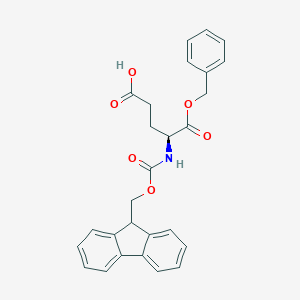

(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds similar to (S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine, often involves reactions of amines with suitable precursors. One approach includes the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles, demonstrating a method to create pyrrolidin-1-yl derivatives (Smolobochkin et al., 2019).

Molecular Structure Analysis

X-ray structural analysis is a critical tool in confirming the molecular structure of synthesized compounds. For example, a study on the structural determination of pyrrolidine derivatives provided insight into the arrangement and confirmation of atoms within similar molecules, aiding in understanding the stereochemistry and molecular geometry crucial for the function of (S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine (Chiaroni et al., 1997).

Chemical Reactions and Properties

The reactivity and chemical properties of pyrrolidin-1-amine derivatives are influenced by their functional groups. Research on the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through reactions with amines highlights the versatility and reactivity of these compounds under various conditions, offering insights into potential reactions involving (S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine (Aquino et al., 2015).

Scientific Research Applications

The scientific interest in pyrrolidine and its derivatives, such as “(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine,” stems from their broad applicability in medicinal chemistry for the treatment of various diseases. The pyrrolidine ring is a saturated scaffold that allows for efficient exploration of pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage through the phenomenon called "pseudorotation." This versatile scaffold has been utilized to design bioactive molecules with target selectivity, highlighting the significant role of pyrrolidine derivatives in drug discovery (Li Petri et al., 2021).

Role in Synthesis of N-Heterocycles

Amines, including “(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine,” serve as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters, contributing to the synthesis of N-heterocycles. This methodology provides access to a wide range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds. The review by Philip et al. (2020) underscores the importance of chiral sulfinamides, including tert-butanesulfinamide, in the asymmetric synthesis of N-heterocycles via sulfinimines, highlighting the versatility and applicability of amine-based compounds in the development of novel pharmaceuticals and materials (Philip et al., 2020).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing hazardous compounds, including aromatic and aliphatic amines, presents environmental challenges due to their persistence and potential toxicity. Advanced oxidation processes (AOPs) have emerged as effective strategies for mineralizing such compounds, improving the efficacy of overall treatment schemes. Bhat and Gogate (2021) review the application of AOPs in the degradation of various nitrogen-containing compounds, including aromatic amines, highlighting the role of external energy and chemical agents in cleaving the amine structure through catalytic degradation and generating hydroxyl radicals. This critical analysis provides insights into the mechanisms of degradation and the influence of process parameters on the efficacy of AOPs in addressing environmental contamination by nitrogen-containing compounds (Bhat & Gogate, 2021).

Safety and Hazards

properties

IUPAC Name |

(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(2,11-3)7-5-4-6-10(7)9/h7H,4-6,9H2,1-3H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFWMHRLLPDMCC-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCCN1N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369339 |

Source

|

| Record name | SBB017511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine | |

CAS RN |

118535-61-8 |

Source

|

| Record name | SBB017511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

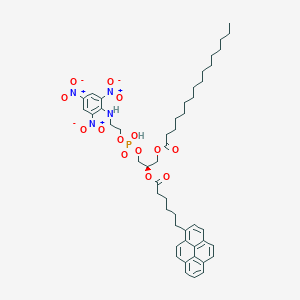

![1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene](/img/structure/B37879.png)

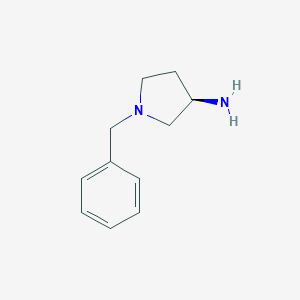

![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)